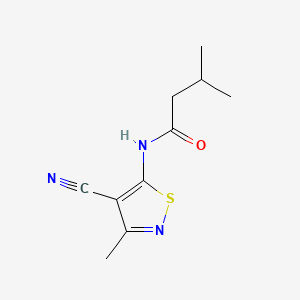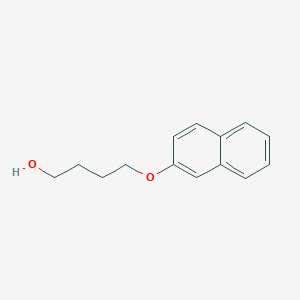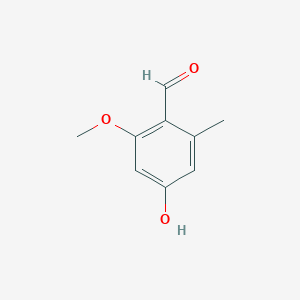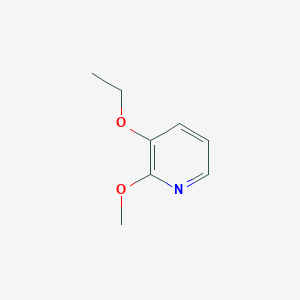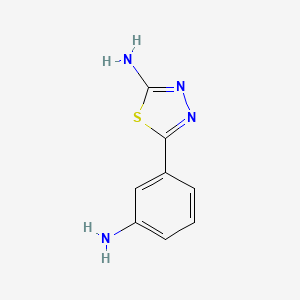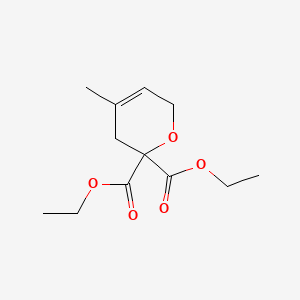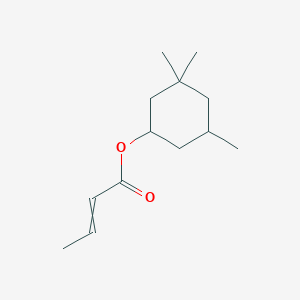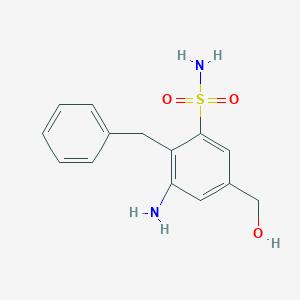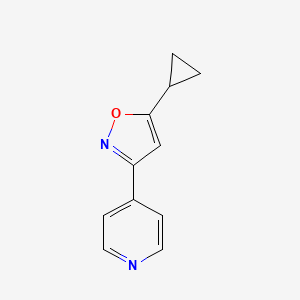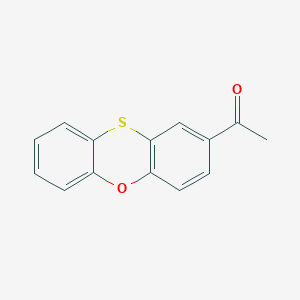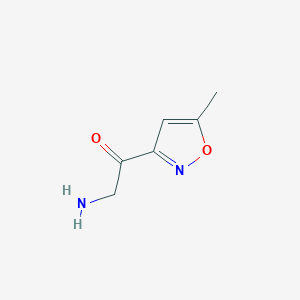
2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one is a chemical compound with the molecular formula C5H8N2O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one can be achieved through several methods. One common method involves the reaction of 3-azidomethyl-5-methyl-1,2-oxazole with sodium borohydride in the presence of triethylamine and isopropanol. The reaction is carried out at room temperature, and the product is obtained after purification .
Another method involves the formation of acetyl acetonitrile from ethyl acetate and acetonitrile in the presence of a metal alkali. This intermediate then reacts with p-toluenesulfonyl hydrazide to form hydrazone, which undergoes a ring closure reaction with hydroxylamine under alkaline conditions to yield 3-amino-5-methyl isoxazole .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, molecular iodine for oxidation, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted isoxazoles, amine derivatives, and oxides. These products have significant applications in medicinal chemistry and material science .
科学研究应用
2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials
作用机制
The mechanism of action of 2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Similar compounds to 2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one include:
- 3-Aminomethyl-5-methylisoxazole
- (5-Methyl-1,2-oxazol-3-yl)methanamine
- (5-Methylisoxazol-3-yl)methylamine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the isoxazole ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
属性
分子式 |
C6H8N2O2 |
|---|---|
分子量 |
140.14 g/mol |
IUPAC 名称 |
2-amino-1-(5-methyl-1,2-oxazol-3-yl)ethanone |
InChI |
InChI=1S/C6H8N2O2/c1-4-2-5(8-10-4)6(9)3-7/h2H,3,7H2,1H3 |
InChI 键 |
QRTAOROOEKFNQQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NO1)C(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


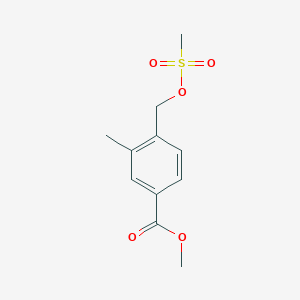
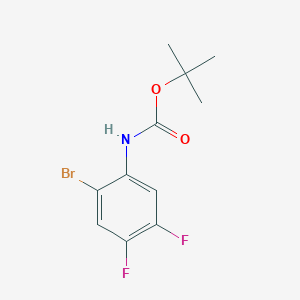
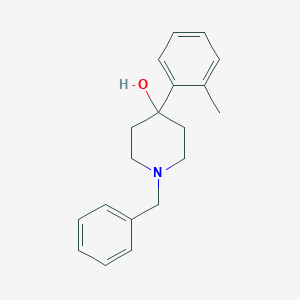
![ethyl (1R,2S)-2-ethenyl-1-[[(1R,2R,4S)-2-[hex-5-enyl(methyl)carbamoyl]-4-hydroxycyclopentanecarbonyl]amino]cyclopropane-1-carboxylate](/img/structure/B8607802.png)
